molecular formula C11H14O B104108 2,3,5,6-Tetramethylbenzaldehyde CAS No. 17432-37-0

2,3,5,6-Tetramethylbenzaldehyde

Cat. No.: B104108
CAS No.: 17432-37-0
M. Wt: 162.23 g/mol
InChI Key: RCPYGAYAQAHJMN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylbenzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic oxidation processes. These methods often employ metal catalysts, such as palladium or platinum, to facilitate the oxidation of tetramethylbenzyl alcohol. The process is optimized for large-scale production, ensuring efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5,6-Tetramethylbenzaldehyde is utilized in numerous scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the manufacture of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group accepts electrons, resulting in the formation of alcohols. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

    2,4,6-Trimethylbenzaldehyde: Similar structure but with three methyl groups.

    3,5-Dimethylbenzaldehyde: Contains two methyl groups.

    4-Hydroxy-3,5-dimethylbenzaldehyde: Features hydroxyl and methyl groups.

Uniqueness: 2,3,5,6-Tetramethylbenzaldehyde is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other benzaldehyde derivatives, offering unique advantages in specific applications .

Properties

IUPAC Name

2,3,5,6-tetramethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPYGAYAQAHJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455711
Record name 2,3,5,6-Tetramethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-37-0
Record name 2,3,5,6-Tetramethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetramethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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